

2-Iodo-1-methoxy-3-nitrobenzene CAS number 98991-08-3

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Compound of Interest

Compound Name: 2-Iodo-1-methoxy-3-nitrobenzene

Cat. No.: B1594462

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An In-depth Technical Guide to **2-Iodo-1-methoxy-3-nitrobenzene** (CAS No. 98991-08-3)

Abstract

This technical guide provides a comprehensive overview of **2-Iodo-1-methoxy-3-nitrobenzene** (CAS No. 98991-08-3), a key aromatic intermediate in advanced organic synthesis. The document details its physicochemical properties, spectral characteristics, and core reactivity principles. Emphasis is placed on its strategic application in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science research. This guide offers field-proven insights into its handling, safety protocols, and potential synthetic transformations, serving as an essential resource for researchers, chemists, and professionals in drug development.

Core Molecular Profile and Physicochemical Properties

2-Iodo-1-methoxy-3-nitrobenzene, also known as 2-Iodo-3-nitroanisole, is a trifunctionalized benzene derivative. The strategic placement of the iodo, methoxy, and nitro groups on the aromatic ring imparts a unique reactivity profile, making it a valuable building block for introducing specific functionalities into larger molecules.^[1] The iodide serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, the nitro group is a strong electron-withdrawing group that can direct substitution or be reduced to an amine, and the methoxy group acts as an electron-donating group influencing the ring's electronics.

Table 1: Physicochemical Properties of **2-Iodo-1-methoxy-3-nitrobenzene**[\[1\]](#)

Property	Value	Source
CAS Number	98991-08-3	PubChem [1] , Sigma-Aldrich
Molecular Formula	C ₇ H ₆ INO ₃	PubChem [1]
Molecular Weight	279.03 g/mol	PubChem [1]
IUPAC Name	2-iodo-1-methoxy-3-nitrobenzene	PubChem [1]
Synonyms	2-Iodo-3-nitroanisole	PubChem [1]
Physical Form	Solid	ChemScene LLC
Storage Temperature	2-8°C, Protect from light	BLD Pharm [2] , ChemScene LLC

Spectral Data Analysis (Predicted and Reported)

Spectroscopic analysis is critical for confirming the identity and purity of **2-Iodo-1-methoxy-3-nitrobenzene**.

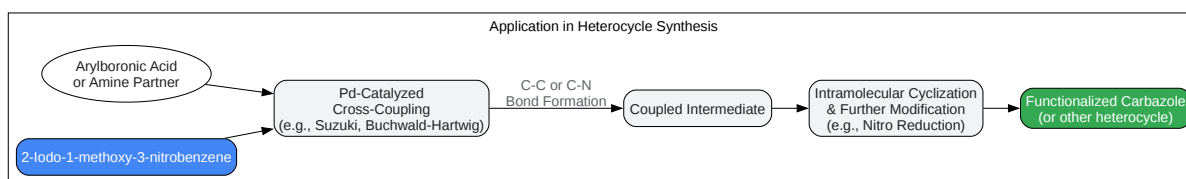
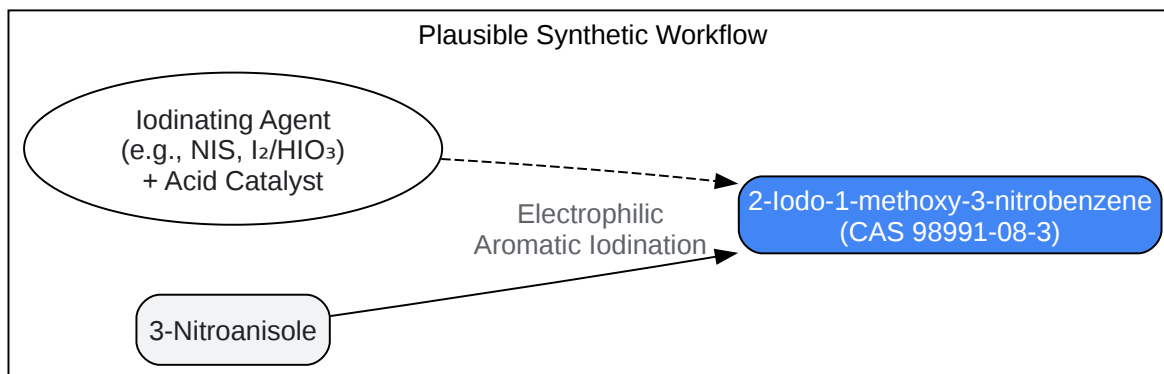
- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the electronic effects of the three different substituents.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The carbon spectrum should display seven unique signals: six for the aromatic carbons and one for the methoxy carbon. The carbon attached to the iodine atom will show a characteristic low-field shift.
- IR (Infrared) Spectroscopy:** The IR spectrum will exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ are indicative of the nitro (NO₂) group. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C-O stretching from the methoxy group will be observed in the 1250-1000 cm⁻¹ region.

- Mass Spectrometry (MS): GC-MS data is available through the NIST database, which can be used to confirm the molecular weight and fragmentation pattern.^[1] The mass spectrum would show a molecular ion peak (M^+) at m/z 279, corresponding to the molecular weight of the compound.

Synthesis, Reactivity, and Mechanistic Considerations

While specific industrial synthesis routes for this exact isomer are not widely published, a plausible laboratory-scale synthesis can be designed based on established electrophilic aromatic substitution principles. A logical approach involves the iodination of 3-nitroanisole.

The causality for this choice rests on the directing effects of the substituents. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. In 3-nitroanisole, both groups direct incoming electrophiles to the 2, 4, and 6 positions. The 2-position is sterically accessible and activated by the methoxy group, making it a likely site for iodination.



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Caption: Strategic use in constructing complex heterocyclic scaffolds.

Safety, Handling, and Disposal

As a nitro-iodo-aromatic compound, **2-iodo-1-methoxy-3-nitrobenzene** must be handled with appropriate caution. Safety data from analogous compounds provide a strong basis for its handling protocol. [3][4] Table 2: Hazard and Precautionary Information

Category	Recommendation
Hazard Statements	Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [3]
Personal Protective Equipment (PPE)	Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory. [3] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. [5]
Handling	Avoid generating dust. Use spark-proof tools and keep away from heat, sparks, and open flames. [4] Wash hands thoroughly after handling. [5]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area. [3] Keep away from oxidizing agents. [5] Recommended storage is refrigerated at 2-8°C. [2]
First Aid	Inhalation: Move to fresh air. Skin Contact: Wash immediately with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth and seek immediate medical attention. [3]
Disposal	Dispose of waste in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service. [5]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative, self-validating workflow illustrating the use of **2-Iodo-1-methoxy-3-nitrobenzene** as a substrate in a standard Suzuki-Miyaura coupling reaction.

Objective: To synthesize 2-aryl-1-methoxy-3-nitrobenzene.

Materials:

- **2-Iodo-1-methoxy-3-nitrobenzene** (1.0 mmol, 279 mg)
- Arylboronic acid (1.2 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 4.5 mg)
- Triphenylphosphine (PPh_3 , 0.08 mmol, 21 mg)
- Potassium carbonate (K_2CO_3 , 3.0 mmol, 414 mg)
- 1,4-Dioxane (5 mL)
- Water (1 mL)

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-Iodo-1-methoxy-3-nitrobenzene**, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
- **Solvent Addition:** Add the 1,4-dioxane and water via syringe.
- **Reaction Execution:** Heat the reaction mixture to 90-100°C with vigorous stirring.
- **Monitoring (Self-Validation):** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

- Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and Mass Spectrometry.

Conclusion

2-Iodo-1-methoxy-3-nitrobenzene is a highly valuable and versatile intermediate for organic synthesis. Its trifunctionalized nature allows for precise and strategic modifications, particularly through modern cross-coupling chemistries. Its primary role as a building block in the synthesis of complex heterocyclic structures, such as carbazoles, underscores its importance to researchers in drug discovery and materials science. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards. Future applications will likely continue to leverage its unique reactivity in the development of novel bioactive molecules and functional materials.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 624277, **2-Iodo-1-methoxy-3-nitrobenzene**.
- Chemsrcc (2025). 2-Iodo-1-methoxy-4-nitrobenzene Material Safety Data Sheet. Available at: [Link] (Note: Data for a structural isomer, general safety principles apply).
- Chem-Impex. Product Page for 2-Iodo-1-methyl-3-nitrobenzene.
- Beaudry, C. M. et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry.
- Organic Chemistry Portal (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions.
- MySkinRecipes. Product Page for 1-Iodo-3-methoxy-2-nitrobenzene.
- The Royal Society of Chemistry (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics.
- National Institutes of Health (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids.
- Supplementary Information File.
- ResearchGate. Synthesis of 2,3-diiodo-carbazoles.

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Sources

- 1. 2-Iodo-1-methoxy-3-nitrobenzene | C₇H₆INO₃ | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 98991-08-3|2-Iodo-1-methoxy-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrce [chemsrc.com]
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